molecular formula C14H9F3N2O3 B11993953 4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol

4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol

Cat. No.: B11993953
M. Wt: 310.23 g/mol
InChI Key: HVCKAKWJTGZIIW-UHFFFAOYSA-N
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Description

4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol is an organic compound characterized by the presence of nitro, trifluoromethyl, and phenylimino groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol typically involves the condensation of 4-nitro-2-hydroxybenzaldehyde with 4-trifluoromethylaniline. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)phenyl isocyanate
  • 2-Nitro-4-(trifluoromethyl)phenyl isocyanate

Uniqueness

4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various scientific and industrial purposes.

Properties

Molecular Formula

C14H9F3N2O3

Molecular Weight

310.23 g/mol

IUPAC Name

4-nitro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-1-3-11(4-2-10)18-8-9-7-12(19(21)22)5-6-13(9)20/h1-8,20H

InChI Key

HVCKAKWJTGZIIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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